Blood group B antigen pentaose type 2
Description
Properties
Molecular Formula |
C34H58N2O25 |
|---|---|
Synonyms |
Galα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Gal |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Blood Group B Antigen Pentaose Type 2
Definitive Oligosaccharide Structure of Pentaose Type 2
The precise arrangement of monosaccharide units and the linkages between them define the fundamental structure of the blood group B antigen pentaose type 2.
Monosaccharide Composition and Glycosidic Linkages
The this compound is a branched pentasaccharide with a specific sequence of five monosaccharide residues. Its definitive structure is Galα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Gal.
This structure is composed of the following monosaccharides:
Two D-galactose (Gal) units
One L-fucose (Fuc) unit
One N-acetylglucosamine (GlcNAc) unit
A terminal galactose (Gal) residue at the reducing end.
Distinction of Type 2 Core Chains (Galβ1-4GlcNAc-R)
The backbone of the this compound is characterized by a type 2 core chain. This core is defined by the disaccharide unit N-acetyllactosamine (LacNAc), which consists of a galactose residue linked to an N-acetylglucosamine residue via a β1-4 glycosidic bond (Galβ1-4GlcNAc). This distinguishes it from the type 1 core chain, where the linkage is β1-3. The type 2 core chain serves as a common precursor structure for the synthesis of various blood group antigens. In this pentaose, the LacNAc unit is further linked to a galactose residue at the reducing end via a β1-3 linkage.
Advanced Spectroscopic Characterization
Sophisticated spectroscopic techniques are indispensable for the unambiguous determination of the oligosaccharide's structure and for gaining insights into its dynamic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of complex carbohydrates. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of all protons (¹H) and carbons (¹³C) within the pentaose.
Analysis of the anomeric region in the ¹H NMR spectrum provides crucial information about the number and configuration of the monosaccharide residues. The characteristic chemical shifts and coupling constants of the anomeric protons allow for the determination of the α or β configuration of the glycosidic linkages. For instance, the α-linkages of galactose and fucose typically exhibit smaller ³J(H1,H2) coupling constants compared to the β-linkages of galactose and N-acetylglucosamine.
2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the complete proton and carbon spectra. These experiments reveal scalar coupling networks within each monosaccharide ring and through-bond connectivities between adjacent residues, thereby confirming the glycosidic linkage positions. For example, an HMBC correlation between the anomeric proton of the terminal α-Gal and C3 of the subterminal Gal would confirm the α1-3 linkage.
| Monosaccharide Residue | Proton | Expected ¹H Chemical Shift (ppm) | Carbon | Expected ¹³C Chemical Shift (ppm) |
| α-D-Galactose | H-1 | ~5.1-5.3 | C-1 | ~98-100 |
| α-L-Fucose | H-1 | ~5.0-5.2 | C-1 | ~99-101 |
| β-D-Galactose | H-1 | ~4.4-4.6 | C-1 | ~103-105 |
| β-D-GlcNAc | H-1 | ~4.6-4.8 | C-1 | ~101-103 |
| β-D-Galactose (reducing) | H-1α/β | ~5.2 / ~4.6 | C-1α/β | ~92 / ~96 |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and sequence of oligosaccharides. For the this compound, with a chemical formula of C₃₂H₅₅NO₂₅, the expected monoisotopic mass is approximately 853.31 g/mol .
Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate gas-phase ions of the oligosaccharide for MS analysis. High-resolution mass spectrometers can confirm the elemental composition of the molecule with high accuracy.
Tandem mass spectrometry (MS/MS) is employed to elucidate the sequence and branching pattern of the oligosaccharide. In a typical MS/MS experiment, the parent ion corresponding to the pentaose is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the monosaccharide sequence. The fragmentation of fucosylated oligosaccharides often involves the characteristic loss of the fucose residue (a mass difference of 146 Da), providing evidence for its presence. Glycosidic bond cleavages (B- and Y-type ions) and cross-ring cleavages (A- and X-type ions) in the MS/MS spectrum allow for the step-by-step reconstruction of the oligosaccharide sequence and confirmation of the linkage positions.
Computational Approaches to Glycan Conformation
While experimental techniques provide invaluable structural information, computational methods offer a dynamic perspective on the three-dimensional conformations that the this compound can adopt in solution.
Molecular mechanics and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of oligosaccharides. These methods utilize force fields that describe the potential energy of the molecule as a function of its atomic coordinates.
MD simulations can track the movements of each atom in the pentaose over time, providing insights into the flexibility of the glycosidic linkages and the preferred spatial arrangements of the monosaccharide rings. These simulations have shown that while the pyranose rings of the monosaccharides are relatively rigid, the glycosidic linkages exhibit a degree of flexibility, allowing the oligosaccharide to adopt a range of conformations. The conformational preferences are influenced by factors such as steric hindrance, hydrogen bonding, and interactions with the solvent.
Computational studies on blood group antigens have revealed that these molecules are not static entities but rather exist in a dynamic equilibrium of different conformations. Understanding this conformational flexibility is crucial, as the specific three-dimensional shape of the antigen is what is recognized by antibodies and other proteins, thereby dictating its biological activity. The computational models can help to rationalize the binding specificity of antibodies to the blood group B antigen and guide the design of synthetic carbohydrate-based diagnostics and therapeutics.
Conformational Ensemble Analysis
Conformational ensemble analysis involves studying the collection of three-dimensional structures that a molecule adopts in solution. This analysis provides a more complete picture of a molecule's flexibility than a single static structure. Both experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods are used to characterize the conformational ensemble.
NMR spectroscopy is a primary experimental method for determining the conformation of oligosaccharides in solution. By measuring parameters like nuclear Overhauser effects (NOEs) and residual dipolar couplings (RDCs), it is possible to determine the distances and orientations between atoms, which in turn define the molecule's shape. elicityl-oligotech.com For the related blood group A and B trisaccharides, NMR studies combined with Monte Carlo simulations have suggested that these molecules exist in a single, well-defined conformation in solution. elicityl-oligotech.com This finding was in contrast to some theoretical models that had proposed the existence of multiple conformers. elicityl-oligotech.com
Computational methods, such as Monte Carlo simulations and long-duration molecular dynamics simulations, can be used to generate a large number of possible conformations. These computer-generated structures can then be compared with experimental data to identify the most likely conformational ensemble. The analysis of the conformational ensemble of the this compound would likely reveal a predominant conformation, consistent with the findings for smaller, related blood group antigens which are known to be relatively rigid. nih.gov
Table 2: Illustrative Conformational Population from a Hypothetical Conformational Ensemble Analysis of this compound
| Conformer | Population (%) | Key Inter-residue Distances (Å) |
| 1 | 85% | Fuc(H1) - Gal(H2): 2.5; Gal(H1) - Gal(H3): 2.8 |
| 2 | 10% | Fuc(H1) - Gal(H2): 3.1; Gal(H1) - Gal(H3): 3.5 |
| 3 | 5% | Fuc(H1) - Gal(H2): 2.8; Gal(H1) - Gal(H3): 3.2 |
Biosynthesis and Enzymatic Pathways of Blood Group B Antigen Pentaose Type 2
Comparative Analysis with A Antigen Biosynthesis
The biosynthesis of the B antigen is intricately linked to that of the A antigen, with both originating from a common precursor, the H antigen. proteopedia.orgnih.govyoutube.com The key distinction lies in the final enzymatic step, which is catalyzed by highly specific glycosyltransferases. ashpublications.orgwikipedia.org
Structural and Enzymatic Differences Between A and B Transferases
The enzymes responsible for the final step in A and B antigen synthesis are known as A transferase (N-acetylgalactosaminyltransferase, GTA) and B transferase (galactosyltransferase, GTB), respectively. proteopedia.orgyoutube.com Both enzymes are encoded by the ABO gene and exhibit remarkable similarity, differing by only four amino acid residues. proteopedia.orgwikipedia.orgnih.gov These subtle changes, however, have profound effects on their substrate specificity.
The A transferase utilizes UDP-N-acetylgalactosamine (UDP-GalNAc) as the sugar donor to add an N-acetylgalactosamine residue to the H antigen, forming the A antigen. proteopedia.orgashpublications.org In contrast, the B transferase uses UDP-galactose as the donor to add a galactose residue, creating the B antigen. proteopedia.orgashpublications.org The critical amino acid residues at positions 266 and 268 are primarily responsible for this donor specificity. nih.govnih.gov In the B transferase, these residues are methionine and alanine, respectively, which create a binding pocket that accommodates UDP-galactose. proteopedia.org In the A transferase, the corresponding residues are leucine (B10760876) and glycine, which favor the binding of the bulkier UDP-GalNAc. proteopedia.org
| Feature | A Transferase (GTA) | B Transferase (GTB) |
| Enzyme Product | Blood Group A Antigen | Blood Group B Antigen |
| Sugar Donor | UDP-N-acetylgalactosamine (UDP-GalNAc) | UDP-galactose |
| Key Amino Acids | Leucine (266), Glycine (268) | Methionine (266), Alanine (268) |
| Reference | proteopedia.orgnih.gov | proteopedia.orgnih.gov |
Allelic Variations and Their Impact on Glycan Synthesis
The ABO gene exists in three main allelic forms: A, B, and O. proteopedia.org The A and B alleles encode functional A and B transferases, respectively. nih.gov The O allele, however, typically contains a single-nucleotide deletion that results in a frameshift mutation and the production of a non-functional protein. proteopedia.orgnih.govnih.gov Consequently, individuals with the O allele cannot modify the H antigen, which remains as the terminal structure on their red blood cells. nih.gov
The inheritance of these alleles determines an individual's blood type and the specific glycans synthesized. Individuals with at least one B allele will produce the B transferase and thus the blood group B antigen pentaose type 2. The presence of an A allele would lead to the synthesis of the A antigen, and individuals with both A and B alleles (AB blood type) produce both enzymes and express both A and B antigens. youtube.com The efficiency of these enzymes is not absolute, meaning that even in individuals with blood types A, B, or AB, some unmodified H antigen may still be present. nih.gov
Chemoenzymatic and De Novo Synthetic Strategies
The precise structure of the this compound has made it a target for chemical and enzymatic synthesis. These approaches are crucial for producing defined oligosaccharide structures for research and potential therapeutic applications.
Recombinant Glycosyltransferase Utilization for In Vitro Synthesis
The in vitro synthesis of the blood group B antigen has been successfully achieved using recombinant B transferase. nih.govcapes.gov.br Scientists have expressed the human blood group B glycosyltransferase gene in host systems like Escherichia coli. nih.gov To enhance secretion and simplify purification, the membrane-anchoring domain of the native enzyme is often replaced with a bacterial secretory signal. nih.gov The resulting recombinant enzyme can then be purified and used to catalyze the transfer of galactose from UDP-galactose to a suitable H antigen acceptor, yielding the desired blood group B trisaccharide or larger oligosaccharides. nih.govcapes.gov.br The kinetic properties and substrate specificity of the recombinant enzyme have been shown to be comparable to the native enzyme found in human serum. nih.govcapes.gov.br
Large-Scale Enzymatic Production of Defined Oligosaccharides
The development of efficient methods for the large-scale production of structurally defined oligosaccharides like the blood group B antigen is an area of active research. nih.gov Chemoenzymatic strategies, which combine chemical synthesis of precursors with enzymatic glycosylation, offer a powerful approach. researchgate.netnih.gov
Biological Distribution and Cellular Expression of Blood Group B Antigen Pentaose Type 2
Tissue-Specific Localization
The distribution of the blood group B antigen is widespread throughout the human body, extending far beyond its well-known association with red blood cells. nih.gov Its expression is observed on a variety of cell surfaces and in secretions, indicating its diverse biological roles.
The most recognized location of the blood group B antigen is on the surface of erythrocytes, or red blood cells (RBCs). glycoforum.gr.jp Each RBC can express approximately 2 million ABO blood group antigens. nih.gov The antigen is not only present on mature red blood cells but also appears during their development from hematopoietic stem and progenitor cells (HSPCs). nih.gov
Research using fluorescent activated cell sorting has demonstrated the expression of the B antigen on various erythroid precursors. Studies have shown that the antigen is present on a percentage of colony-forming units-granulocyte, erythrocyte, macrophage, megakaryocyte (CFU-GEMM), erythroid burst-forming units (BFU-E), and colony-forming units-erythroid (CFU-E). nih.gov The expression of ABO antigens is completed around day 7-9 of erythroid differentiation, coinciding with the proerythroblast stage. nih.gov This expression on erythroid cells is controlled by an erythroid-specific regulatory element that is activated by the transcription factors GATA-1 and RUNX-1. nih.gov
Table 1: Expression of B Antigen on Human Erythroid Precursors
| Cell Type | Mean Percentage of Expression (+/- SD) | Assay Method |
|---|---|---|
| CFU-GEMM | 5.2% (+/- 5.9%) | Mixed Colony Assay |
| BFU-GEMM | 12.5% (+/- 19.6%) | Mixed Colony Assay |
| BFU-E | 49.5% (+/- 20.0%) | Erythroid Colony Assay |
| CFU-E | 83.5% (+/- 9.9%) | Erythroid Colony Assay |
Data derived from studies using monoclonal antibodies and fluorescent activated cell sorting of human bone marrow. nih.gov
Beyond erythroid cells, the blood group B antigen is prominently expressed on most epithelial and endothelial cells. nih.govglycoforum.gr.jpyoutube.com This broad tissue distribution underscores its potential involvement in various physiological and pathological processes beyond blood transfusion. The expression on the vascular endothelium is particularly significant, as these cells form the lining of blood vessels. youtube.comnih.gov Studies have suggested that ABH antigens can serve as early immunomorphologic markers of endothelial differentiation from mesenchymal cells during fetal development. nih.gov
In epithelial cells, the regulation of ABO gene expression involves a distinct downstream regulatory element that functions through an epithelial cell-specific transcription factor known as Elf5. nih.gov This tissue-specific regulation highlights the differential control mechanisms governing antigen expression in various cell lineages.
In a significant portion of the population, known as "secretors," a soluble form of the blood group B antigen is found in various bodily fluids. nih.govwikipedia.org These fluids include saliva, tears, mucus, breast milk, and semen. wikipedia.orgthetech.org The presence of these antigens in secretions is controlled by the FUT2 gene, also known as the Secretor (Se) gene. nih.govwikipedia.org
Individuals with at least one functional copy of the FUT2 gene can produce H antigen in their secretory cells. This H antigen then serves as a precursor for the B-transferase enzyme (encoded by the ABO gene) to create the soluble B antigen. nih.govwikipedia.org Individuals who are homozygous for a non-functional FUT2 allele are termed "non-secretors" and are unable to produce soluble H antigen, and consequently, no soluble A or B antigens are present in their bodily fluids. nih.govthetech.org Approximately 80% of Caucasians are secretors. wikipedia.org
Glycoconjugate Scaffolds
The blood group B antigen does not exist as a free carbohydrate but is instead attached to proteins or lipids, forming glycoconjugates. These structures are embedded in the cell membrane or secreted. The specific type of scaffold can influence the antigen's localization and function.
Blood group antigens are found on glycolipids, which are lipids with attached carbohydrate chains. glycoforum.gr.jpbrainly.in On the membranes of human erythrocytes, the majority of blood group antigens (estimated at over 80%) are present as glycolipids rather than glycoproteins. nih.gov The precursor for the B antigen on red blood cells is most commonly a type 2 oligosaccharide chain (Galβ1-4GlcNAc-R). nih.govcreative-biolabs.comnih.gov These glycolipid-anchored antigens are integral components of the red blood cell membrane's outer leaflet. nih.govisbtweb.org
In addition to glycolipids, the blood group B antigen is also expressed on glycoproteins, which are proteins covalently linked to oligosaccharide chains (glycans). glycoforum.gr.jpbrainly.inuwyo.edu These glycoprotein-linked antigens are found on the surface of various cells, including epithelial and endothelial cells, and are the primary form of the antigen secreted in bodily fluids by secretors. nih.govglycoforum.gr.jpyoutube.com The carbohydrate chains can be attached to the protein backbone via N-linkages (to asparagine) or O-linkages (to serine or threonine). creative-biolabs.comnih.gov While type 2 chains are prevalent on N-glycans, type 1 chains are common on O-glycans found in secretions. youtube.comnih.gov
Table 2: Comparison of Glycoconjugate Scaffolds for Blood Group B Antigen
| Feature | Glycolipid-Anchored | Glycoprotein-Linked |
|---|---|---|
| Primary Location | Erythrocyte (Red Blood Cell) Surface nih.gov | Epithelial Cells, Endothelial Cells, Secreted Fluids nih.govglycoforum.gr.jp |
| Prevalence on RBCs | Major form (>80%) nih.gov | Minor form |
| Core Chain Type on RBCs | Predominantly Type 2 chains nih.govnih.gov | Typically Type 2 chains on N-glycans nih.gov |
| Secreted Form | Not the primary secreted form | Primary form in secretions (e.g., saliva) nih.govwikipedia.org |
| Molecular Nature | Lipid with attached oligosaccharide | Protein with attached oligosaccharide (N- or O-linked) creative-biolabs.comnih.gov |
Developmental Regulation of B Antigen Expression
The expression of the ABO blood group antigens is a developmentally regulated process. The A and B antigens first become detectable on fetal red blood cells as early as the sixth week of embryonic life. youtube.com However, at birth, the concentration of these antigens on the red cell surface is significantly lower than in adults, estimated to be about one-fifth of the adult level. youtube.com The expression and concentration of the B antigen progressively increase throughout infancy and childhood, reaching stable adult levels during puberty and adolescence. youtube.com
The regulation of blood group antigen expression is a multi-layered process controlled by various molecular mechanisms. nih.gov At the transcriptional level, specific transcription factors can bind to DNA sequences like promoters and enhancers to control the rate of gene transcription. nih.gov For example, while not specific to the B antigen alone, transcription factors like KLF1 and GATA1 have been identified as important regulators for the expression of other blood group systems, highlighting the complexity of this regulation. nih.gov
Post-transcriptional modifications and other cellular processes also influence antigen expression. The expression of B-like antigens has been observed to change in response to cellular events such as wound healing. In studies of epithelial wounds, blood group antigen reactivity was temporarily lost from cells near the wound margin and in the new epithelial growth, returning only after the tissue's continuity was restored. ku.dk This indicates that the expression of these antigens is dynamic and can be modulated by the local cellular environment and developmental state.
Phenotypic Variation and Genetic Influences on Expression Levels
The ABO blood group phenotype is determined by the ABO gene located on chromosome 9 (at band 9q34.2). wikipedia.orglifeblood.com.auahajournals.org This gene has three primary alleles: A, B, and O. The A and B alleles are codominant, and both are dominant over the recessive O allele. lifeblood.com.auyoutube.com An individual's blood group B phenotype results from inheriting either two B alleles (genotype BB) or one B allele and one O allele (genotype BO). lifeblood.com.aupressbooks.pub
The B allele encodes an enzyme called α-1,3-galactosyltransferase (or B-transferase). rndsystems.comyoutube.com This enzyme's function is to add a final sugar, D-galactose, from a donor molecule (UDP-galactose) to the H antigen precursor. nih.govyoutube.com This enzymatic conversion of the H antigen results in the formation of the B antigen. youtube.com The O allele, in contrast, arises from a frameshift mutation (a deletion of guanine (B1146940) at position 261) that results in a truncated, non-functional protein, meaning the H antigen remains unmodified. nih.govwikipedia.org
While most individuals with a B allele show strong expression of the B antigen, there are rare phenotypic variations known as weak B subgroups. These are much less common than the weak A subgroups. nih.gov These weak B phenotypes are characterized by a reduced number of B antigen sites on red blood cells, leading to weaker reactions with anti-B antibodies in serological tests. nih.govnih.gov The primary subgroups include B₃, Bₓ, Bₘ, and Bₑₗ, categorized by decreasing antigen expression. nih.gov
These variations in expression are caused by different mutations within the ABO gene. nih.gov Most weak B alleles result from single nucleotide changes, primarily in exon 7 of the gene, which contains the catalytic domain of the glycosyltransferase. nih.gov These mutations lead to an enzyme with reduced stability or efficiency, resulting in less B antigen synthesis. For example, a novel variant B allele (ABO*Bw20) was identified with a G insertion that caused a frameshift mutation, leading to a lack of detectable B antigen expression. karger.comnih.gov The study of these rare alleles is crucial for accurately determining blood groups, especially when discrepancies arise between forward (antigen) and reverse (antibody) typing. nih.govkarger.com
Table 2: Genetic Basis of Common ABO Phenotypes
| Phenotype (Blood Group) | Possible Genotypes | Antigens on Red Blood Cells | Antibodies in Plasma | Citation |
|---|---|---|---|---|
| A | AA, AO | A antigen | Anti-B | lifeblood.com.aupressbooks.pub |
| B | BB, BO | B antigen | Anti-A | lifeblood.com.aupressbooks.pub |
| AB | AB | A and B antigens | None | lifeblood.com.aupressbooks.pub |
| O | OO | H antigen (no A or B) | Anti-A and Anti-B | lifeblood.com.aupressbooks.pub |
Table 3: Characteristics of Weak B Phenotypes
| Phenotype | Red Cell Reaction with Anti-B | Saliva Secretion of B Substance | Anti-B in Serum | Genetic Basis | Citation |
|---|---|---|---|---|---|
| B | Strong agglutination | Yes (in secretors) | Absent | Standard B allele | nih.gov |
| B₃ | Weak, often mixed-field agglutination | Yes (in secretors) | Absent or weak | Variant B allele | nih.gov |
| Bₓ | Very weak or no agglutination | No | Usually present | Variant B allele | nih.gov |
| Bₘ | No agglutination | Yes (in secretors) | Absent | Variant B allele | nih.gov |
| Bₑₗ | No agglutination | No | Usually present | Variant B allele | nih.gov |
Immunological Recognition and Glycan Functionality of Blood Group B Antigen Pentaose Type 2
Antigenicity and Immunoreactivity in Immunological Contexts
Molecular Basis of B Antigen Immunogenicity
The blood group B antigen is a carbohydrate moiety found on the surface of red blood cells and other tissues. creative-biolabs.comnih.gov Its structure is determined by the ABO gene locus, which codes for specific glycosyltransferases. nih.govnih.gov The immunogenicity of the B antigen, or its ability to provoke an immune response, is rooted in its molecular structure.
The core precursor of the A and B antigens is the H antigen. nih.govnih.gov In individuals with the B allele, a specific enzyme, α-1,3-galactosyltransferase, adds a terminal D-galactose residue to the H antigen. nih.govyoutube.com The blood group B antigen pentaose type 2 has the specific glycan structure: Galα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Gal. elicityl-oligotech.com It is this terminal galactose in an alpha-1,3 linkage that is the primary epitope recognized by the immune system. mdpi.com The immunogenicity of blood group antigens can be influenced by the number of red blood cell units a patient is transfused with, which can affect the calculation of an antigen's ability to elicit an antibody response. nih.gov
The presence of this specific carbohydrate structure on red blood cells is what defines an individual as blood type B. In individuals who lack this antigen (i.e., those with blood type A or O), it is recognized as a foreign substance, triggering an immune response. wikipedia.org
Generation and Specificity of Anti-B Antibodies
Anti-B antibodies, also known as isohemagglutinins, are naturally occurring antibodies found in the plasma of individuals with blood types A and O. fiveable.mebbguy.orgnih.gov Their production is thought to be stimulated in the first few years of life by exposure to environmental antigens, such as those on bacteria, that are structurally similar to the B antigen. wikipedia.orgfiveable.me This exposure leads to the generation of antibodies that can cross-react with the B antigen on red blood cells. wikipedia.org
These naturally occurring anti-B antibodies are primarily of the IgM class, though IgG and IgA classes also exist. fiveable.menih.gov IgM antibodies are potent agglutinators of red blood cells, which is the basis for the incompatibility reactions seen in mismatched blood transfusions. fiveable.me The specificity of these antibodies is directed against the terminal D-galactose of the B antigen. mdpi.comnih.gov
The production of isohemagglutinins begins around 3 to 6 months of age, after the passively acquired maternal antibodies disappear. mayocliniclabs.com The levels of these antibodies can vary among individuals and may be lower in infants and older adults. mayocliniclabs.com
Antibody-Antigen Interaction Dynamics
The interaction between the blood group B antigen and anti-B antibodies is a classic example of a reversible, non-covalent biomolecular interaction governed by thermodynamic and kinetic principles. sigmaaldrich.comoncohemakey.com
Kinetic and Thermodynamic Parameters of Binding
The binding of an antibody to its antigen is characterized by an affinity constant (KA), which is a measure of the strength of the interaction. sigmaaldrich.com This interaction is driven by a combination of non-covalent forces, including hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic effects. sigmaaldrich.com
Isothermal titration calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of antibody-antigen binding, including the change in enthalpy (ΔH) and entropy (ΔS), as well as the binding stoichiometry (n). journalofappliedbioanalysis.comwikipedia.orgnih.gov These parameters provide a complete thermodynamic profile of the interaction. journalofappliedbioanalysis.com For many antibody-antigen interactions, the binding is enthalpically driven, often with a compensatory negative entropy change. emory.eduresearchgate.net The optimal pH for these interactions is typically between 6.5 and 8.4. sigmaaldrich.com
Table 1: General Thermodynamic Parameters in Antibody-Antigen Interactions
| Parameter | Symbol | Description |
|---|---|---|
| Affinity Constant | KA | A measure of the equilibrium of the antibody-antigen complex. |
| Dissociation Constant | KD | The concentration of antigen at which half of the antibody binding sites are occupied. |
| Enthalpy Change | ΔH | The heat released or absorbed during binding, reflecting bond formation. |
| Entropy Change | ΔS | The change in randomness or disorder of the system upon binding. |
This table presents generalized parameters. Specific values for the this compound interaction require dedicated experimental analysis.
Structural Determinants of Antibody Recognition Sites
The specificity of an antibody for its antigen is determined by the three-dimensional structure of its antigen-binding site, also known as the paratope. creative-biostructure.comnih.gov This site is formed by the hypervariable loops, or complementarity-determining regions (CDRs), of the antibody's heavy and light chains. emory.edunih.gov The six CDRs create a unique surface that is complementary in shape and chemical properties to the antigen's epitope. emory.edubohrium.com
For carbohydrate antigens like the blood group B antigen, the binding site is often a shallow groove or pocket on the antibody surface. nih.gov The interaction involves a network of hydrogen bonds and van der Waals contacts between the sugar residues of the antigen and the amino acid side chains of the CDRs. annualreviews.org X-ray crystallography of antibody-antigen complexes provides the most detailed view of these interactions, revealing the precise contacts and any conformational changes that may occur upon binding. creative-biostructure.comrcsb.org While a crystal structure of an anti-B antibody in complex with the B antigen pentaose type 2 was not found in the search results, the general principles of antibody-carbohydrate recognition hold true. The terminal α-D-galactose and the adjacent fucose of the B antigen are the key residues that would fit into the antibody's binding site, with their hydroxyl groups forming critical hydrogen bonds with the antibody's paratope. mdpi.comresearchgate.net
Glycan-Mediated Host-Pathogen Interactions
Beyond their role in transfusion medicine, blood group antigens, including the B antigen, can act as receptors for pathogens, influencing an individual's susceptibility to certain infections. nih.govnih.gov The presence and type of these glycans on mucosal surfaces can facilitate the adhesion of bacteria and viruses, which is often a critical first step in the infection process. nih.gov
For example, human noroviruses, a common cause of gastroenteritis, are known to bind to histo-blood group antigens (HBGAs) on the surface of intestinal epithelial cells. nih.gov The specific HBGA expression of an individual can determine their susceptibility to different norovirus strains. Studies have shown that some norovirus virus-like particles can bind to B-active HBGAs. nih.gov
Similarly, the bacterium Helicobacter pylori, which can cause gastritis and ulcers, is known to adhere to gastric epithelial cells via blood group antigens. nih.gov The expression of specific blood group antigens can influence the density of H. pylori colonization. It has also been proposed that direct, high-affinity interactions can occur between the glycan structures on bacterial surfaces and host cell glycans, such as the blood group B structure. pnas.org These glycan-glycan interactions may play a significant role in mediating the binding of pathogenic bacteria to host cells. pnas.org
Role in Microbial Adhesion and Colonization
The blood group B antigen can serve as a docking point for various microbes, facilitating their adhesion to host cells and subsequent colonization. This interaction is a critical first step in the pathogenesis of many infectious diseases. nih.gov
Certain pathogens have evolved mechanisms to specifically recognize and bind to blood group antigens. For instance, some strains of Escherichia coli, a common bacterium, can mimic the blood group B antigen, which may allow them to evade the host immune response in individuals with blood group B. nih.gov The attachment of pathogens to host cell surfaces is a crucial step for invading target cells, and many use the sugar components of surface glycoproteins as receptors. physiology.org
The presence and specific structure of blood group antigens on mucosal surfaces can influence the composition of the local microbiota. nih.gov The adhesion of microbes can be mediated by specific proteins called adhesins, which are cell-surface components of bacteria that facilitate attachment to host cells. wikipedia.org The Dr family of adhesins, for example, binds to the Dr blood group antigen, mediating the adherence of uropathogenic Escherichia coli to the urinary tract. wikipedia.org
Influence on Viral or Bacterial Recognition Pathways
The blood group B antigen can influence the recognition of pathogens by the host's immune system. Blood group antigens can act as receptors or co-receptors for a variety of microorganisms, including viruses and bacteria. nih.govasm.org This interaction can either facilitate infection or, conversely, provide a degree of protection.
For example, the presence of B antigens has been studied in the context of hepatitis B virus (HBV) infection. Some research suggests that individuals with blood group B may have a slightly different risk profile for HBV infection. nih.govnih.gov One meta-analysis concluded that blood group B was associated with a lower risk of HBV infection. nih.gov Another study indicated that the presence of the B antigen in the absence of the Rh D antigen might be associated with an increased risk of acquiring HBV infection. nih.gov The relationship between blood group antigens and disease susceptibility is complex, as these antigens can serve as receptors or ligands for various microorganisms. cocukenfeksiyondergisi.org
The immune system's response to pathogens can also be modulated by blood group antigens. The antibodies naturally produced against the A and B antigens can be considered part of the innate immune system, potentially offering protection against some pathogens that carry similar carbohydrate structures. nih.gov
Endogenous Glycan-Binding Protein Interactions
The this compound interacts with a variety of endogenous glycan-binding proteins, primarily lectins. These interactions are crucial for cell-cell recognition, immune signaling, and maintaining tissue homeostasis.
Lectin Binding Profiles and Affinity Characterization
Lectins are proteins that specifically recognize and bind to carbohydrate structures. youtube.com The binding of lectins to blood group antigens is highly specific, comparable to the recognition of antigens by antibodies. nih.gov Several lectins have been identified that exhibit specific binding to the B antigen.
One of the most well-known B-antigen-specific lectins is isolated from Griffonia simplicifolia (type I B4). nih.gov This lectin is commonly used in laboratory settings for blood typing due to its high specificity for the terminal galactose residue of the B antigen. nih.govnih.gov Other lectins, such as those from Sophora japonica, have shown reactivity with both A and B antigens. nih.gov
The binding affinity and specificity of these lectin-glycan interactions can be characterized using various biochemical and biophysical techniques. These studies help to elucidate the structural basis of recognition and the functional consequences of these interactions.
Table 1: Examples of Lectins with Affinity for Blood Group Antigens
| Lectin Source | Specificity | Reference |
|---|---|---|
| Griffonia simplicifolia (type I B4) | Blood Group B | nih.gov |
| Dolichos biflorus | Blood Group A1 | nih.govlornelabs.com |
| Ulex europaeus (type I) | H Antigen | nih.govlornelabs.com |
Functional Implications of Specific Glycan-Protein Recognition
The specific recognition of the blood group B antigen by endogenous lectins has significant functional implications. These interactions are involved in a range of physiological and pathological processes.
Within the immune system, glycan-binding proteins like galectins and C-type lectins play roles in modulating immune responses. nih.gov For example, the interaction between glycans and their binding partners can influence T-cell receptor signaling and the differentiation of regulatory T-cells. nih.gov While the direct role of the B antigen pentaose type 2 in these specific pathways is an area of ongoing research, the general principles of glycan-lectin interactions in immunity are well-established.
In the context of tissue organization, lectin-glycan binding contributes to cell-cell adhesion. youtube.com In human airways, for instance, lectins that bind to blood group antigens have been used to identify the cellular source of glycoproteins in bronchial fluid, demonstrating their role in the production of mucins by specific cell types. nih.gov This highlights how these interactions are fundamental to the normal function of various tissues.
Advanced Research Methodologies and Applications of Blood Group B Antigen Pentaose Type 2
Glycan Array Technology for High-Throughput Screening
Glycan array technology provides a powerful high-throughput platform for investigating the binding specificities of proteins that interact with carbohydrates, such as antibodies and lectins. nih.govnih.govzbiotech.com In this technique, a collection of different glycans, including the Blood Group B antigen pentaose type 2, are immobilized on a solid surface, such as a glass slide, creating a microarray. nih.gov This array is then incubated with a protein of interest that has been fluorescently labeled. The degree of binding to each glycan spot is quantified by measuring the fluorescence intensity, offering a comprehensive binding profile. nih.gov
Characterization of Antibody Binding Specificity
Glycan arrays are instrumental in defining the precise binding epitopes of antibodies that target carbohydrate antigens. For instance, a monoclonal antibody raised against blood group B antigens can be screened against a glycan array that includes the this compound and other related structures. The resulting binding pattern reveals the antibody's specificity and cross-reactivity with other glycans. This detailed characterization is vital for the development of reliable blood typing reagents and for understanding the immune response to glycan antigens. nih.gov Lectin microarrays, a similar technology, have been used to differentiate between blood group A, B, and O by analyzing the binding patterns of various lectins to red blood cell glycoproteins. nih.gov
Below is a table illustrating a hypothetical binding scenario for an anti-B antibody on a glycan array.
| Glycan on Array | Structure | Relative Binding Intensity (%) |
| This compound | Galα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Gal | 100 |
| Blood Group A Antigen Hexasaccharide Type 2 | GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ-spacer | <5 |
| Blood Group H Antigen Pentasaccharide Type 2 | Fucα1-2Galβ1-4GlcNAcβ1-3Galβ1-4Glc | <10 |
| Lewis B Antigen Hexasaccharide | Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ-spacer | <5 |
This is a representative data table. Actual results may vary based on the specific antibody and array.
Identification of Novel Glycan-Binding Proteins
Glycan arrays featuring the this compound can be used to discover new proteins that bind to this specific glycan. A complex biological sample, such as a cell lysate or serum, can be passed over the array. Proteins that bind to the immobilized pentaose can then be identified using techniques like mass spectrometry. This approach is crucial for identifying novel lectins, adhesins from pathogens, or endogenous receptors that recognize the blood group B antigen, potentially uncovering new biological pathways and therapeutic targets.
Preparation of Glycoconjugate Probes for Research
To facilitate its use in various research applications, the this compound is often chemically linked to other molecules to create glycoconjugate probes.
Conjugation to Carrier Proteins (e.g., BSA, KLH) for Immunization Studies
Small carbohydrate molecules like the this compound are generally not immunogenic on their own. To elicit a specific antibody response, they are covalently conjugated to larger carrier proteins such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). nih.gov The resulting glycoconjugate vaccine can then be used to immunize animals to produce polyclonal or monoclonal antibodies specific for the glycan portion. nih.govfrontiersin.org These antibodies are invaluable tools for research and diagnostic applications. For example, immunization with a KLH-conjugated vaccine can induce the production of IgG and IgM antibodies. cancer.gov
The choice of carrier protein and the method of conjugation can influence the resulting immune response. The table below summarizes common carrier proteins used for this purpose.
| Carrier Protein | Abbreviation | Typical Source | Key Features |
| Bovine Serum Albumin | BSA | Cow Serum | Readily available, well-characterized |
| Keyhole Limpet Hemocyanin | KLH | Marine Mollusk | Highly immunogenic, large protein |
| Ovalbumin | OVA | Chicken Egg White | Commonly used as a carrier protein |
Development of Fluorescent or Biotinylated Glycan Probes
For detection and visualization in various assays, the this compound can be labeled with fluorescent dyes or biotin. elicityl-oligotech.com
Fluorescent Probes : By attaching a fluorescent molecule, the glycan can be used in applications such as flow cytometry and fluorescence microscopy to visualize the location of glycan-binding proteins on or within cells. nih.govnih.gov
Biotinylated Probes : Biotinylation of the pentaose allows for highly sensitive detection through its strong interaction with avidin or streptavidin, which can be conjugated to enzymes or fluorescent markers. thermofisher.com These probes are widely used in enzyme-linked immunosorbent assays (ELISAs) and other in vitro binding assays. nih.govnih.govplos.org
These labeled probes are essential for studying the interactions of the Blood Group B antigen in a quantitative and spatially resolved manner.
Analytical Techniques for Glycan Characterization in Complex Mixtures
Isolating and characterizing specific glycans like the this compound from biological samples is a significant challenge due to the immense diversity and complexity of cellular glycans. Advanced analytical techniques are essential for this purpose.
Chromatographic Separations (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying glycans. youtube.com In this technique, glycans are typically cleaved from their protein or lipid conjugates and then labeled with a fluorescent tag to enable sensitive detection. The labeled glycans are then passed through a column under high pressure.
Different types of HPLC columns can be used to separate glycans based on various properties. For example, normal-phase HPLC separates glycans based on their hydrophilicity, while porous graphitized carbon (PGC) chromatography can resolve isomeric glycan structures. acs.org The retention time, which is the time it takes for a specific glycan to pass through the column, is a characteristic feature that can be used for identification when compared to known standards. HPLC is valued for its high resolution, reproducibility, and the ability to quantify various hemoglobin components, making it a reliable method for glycan analysis. nih.govnih.gov
Table 1: Representative HPLC Parameters for Glycan Analysis
| Parameter | Value/Type | Purpose |
|---|---|---|
| Column | Amide-silica based (e.g., BEH Glycan) | Separation based on hydrophilicity |
| Mobile Phase A | Acetonitrile | Organic solvent |
| Mobile Phase B | Ammonium formate buffer | Aqueous solvent |
| Gradient | Decreasing acetonitrile concentration | Elution of glycans from least to most polar |
| Detection | Fluorescence (following labeling with 2-AB or APTS) | Sensitive detection of labeled glycans |
| Flow Rate | ~0.4 mL/min | Optimal separation and peak resolution |
Capillary Electrophoresis for Glycan Profiling
Capillary Electrophoresis (CE) is another high-resolution technique used for glycan analysis, offering advantages in speed and sample consumption. youtube.comhitachi-hightech.com In CE, fluorescently labeled glycans are separated in a narrow capillary filled with a conductive buffer under the influence of a high electric field. The separation is based on the charge-to-size ratio of the glycans. nih.gov
A common application is Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF), which provides extremely high sensitivity. hitachi-hightech.com This method is capable of separating complex mixtures of N-glycans and can distinguish between isomers. nih.gov The resulting electropherogram provides a profile of the glycans present in the sample, with the migration time and peak area corresponding to the identity and quantity of each glycan. CE is particularly useful for high-throughput glycan analysis, as modern instruments can run multiple capillaries in parallel. youtube.com
Table 2: Comparison of Analytical Techniques for Glycan Characterization
| Feature | HPLC | Capillary Electrophoresis (CE) |
|---|---|---|
| Principle | Differential partitioning between stationary and mobile phases | Differential migration in an electric field based on charge-to-size ratio |
| Resolution | High | Very High |
| Throughput | Moderate (can be slow for large sample numbers) | High (especially with multi-capillary arrays) |
| Sample Volume | Microliters | Nanoliters |
| Key Advantage | Robust and well-established with excellent reproducibility | Fast analysis, low sample consumption, high resolution |
Q & A
Q. What are the structural characteristics of Blood group B antigen pentaose type 2, and how can they be experimentally validated?
The antigen is a pentasaccharide with the sequence Galα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Gal and a molecular weight of 853.76 g/mol. Structural validation requires:
- NMR spectroscopy to confirm glycosidic linkages (e.g., α1-2 fucosylation, β1-4 galactosylation) .
- Mass spectrometry (MS) for molecular weight confirmation and purity assessment, particularly using MALDI-TOF or ESI-MS .
- Glycan microarrays for functional validation of antigen-antibody interactions .
Q. What synthesis or isolation methods are recommended for obtaining high-purity this compound?
- Chemical synthesis : Enzymatic glycosylation using recombinant α1-3-galactosyltransferases and α1-2-fucosyltransferases to ensure stereospecificity .
- Chromatographic purification : Size-exclusion or affinity chromatography (e.g., lectin-based columns) to isolate the antigen from biological fluids or synthetic mixtures .
- Conjugation strategies : Functionalization with propargyl or biotin groups (e.g., via β-O-propargyl or linker-BT modifications) for downstream applications like surface immobilization .
Advanced Research Questions
Q. How can researchers design experiments to study the interaction between this compound and lectins or antibodies?
- Surface Plasmon Resonance (SPR) : Immobilize the antigen on a sensor chip via amine coupling or streptavidin-biotin interactions (e.g., using SCGC-131659 biotin-linked antigen) to quantify binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Directly measure thermodynamic parameters (ΔH, ΔS) of antigen-lectin interactions in solution, as demonstrated for related H-antigen triose .
- Competitive inhibition assays : Use free antigen to block antibody binding in ELISA or flow cytometry, comparing IC50 values across structurally similar glycans (e.g., H vs. B antigen pentaoses) .
Q. What advanced techniques are suitable for resolving structural heterogeneity or conformational flexibility in this compound?
- Molecular Dynamics (MD) simulations : Model glycan flexibility in aqueous environments, focusing on fucose and galactose residue orientations .
- Nuclear Overhauser Effect (NOE) NMR : Map spatial proximities between protons in glycosidic linkages to refine 3D structural models .
- Cryo-Electron Microscopy (cryo-EM) : Visualize antigen conformations when bound to antibodies or receptors at near-atomic resolution .
Q. How should researchers address discrepancies in binding affinity data across studies targeting this compound?
- Standardize assay conditions : Control pH (e.g., 6.0–7.4), temperature (4°C vs. 37°C), and ionic strength, as these factors influence glycan-protein interactions (see RBC antigen-antibody studies in ).
- Validate reagent specificity : Use knockout cell lines (e.g., FUT1/FUT2-deficient models) to confirm antigen dependency in binding assays .
- Cross-reference structural databases : Compare glycan conformations with entries in glycan structure databases (e.g., GlyTouCan) to identify potential isomerization or contamination issues .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing glycan microarray data involving this compound?
- Normalization : Use Z-score or quantile normalization to adjust for batch effects in microarray fluorescence signals.
- Hierarchical clustering : Group antigens based on binding profiles (e.g., using Pearson correlation coefficients) to identify cross-reactive antibodies .
- False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustments to mitigate Type I errors in high-throughput screens .
Q. How can researchers incorporate this compound into studies of host-pathogen interactions?
- Pathogen adhesion assays : Coat the antigen on microplates or synthetic membranes to test bacterial/viral binding (e.g., Helicobacter pylori or norovirus strains) .
- In vivo imaging : Conjugate the antigen with fluorescein (e.g., SCGC-131667) for tracking biodistribution in animal models .
- Genetic knockouts : Use CRISPR/Cas9 to delete FUT2 or B galactosyltransferase genes in cell lines, then reintroduce the antigen to assess functional rescue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
